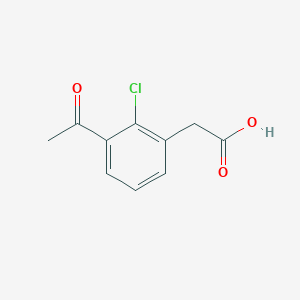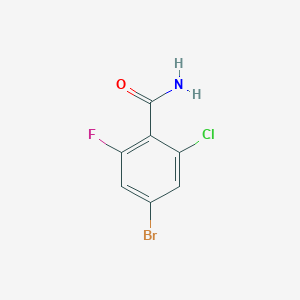
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is a siloxane compound with the molecular formula C23H54O2Si3. It is characterized by its unique structure, which includes a hexadecyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the reaction of hexamethyldisiloxane with a hexadecyl-containing silane in the presence of a catalyst. One common method uses a platinum complex catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of strong acidic cation ion exchange resins as catalysts is also common in optimizing the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.
Biology: This compound is employed in the development of biocompatible materials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and as a component in pharmaceutical formulations.
Industry: It serves as a surfactant and emulsifier in various industrial processes, including cosmetics and agriculture
Mechanism of Action
The mechanism of action of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane involves its interaction with molecular targets through its siloxane backbone and functional groups. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their properties and behavior. These interactions are crucial in its applications as a surfactant, emulsifier, and reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the hexadecyl group.
Octamethyltrisiloxane: Contains more methyl groups and no hexadecyl group.
Hexamethyldisiloxane: A simpler siloxane compound with fewer silicon atoms.
Uniqueness
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is unique due to its hexadecyl group, which imparts distinct hydrophobic properties and enhances its surfactant and emulsifying capabilities. This makes it particularly valuable in applications requiring strong hydrophobic interactions and stability .
Properties
CAS No. |
286938-67-8 |
|---|---|
Molecular Formula |
C23H54O2Si3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
hexadecyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C23H54O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(8,24-26(2,3)4)25-27(5,6)7/h9-23H2,1-8H3 |
InChI Key |
LWKQBOVTDFASEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


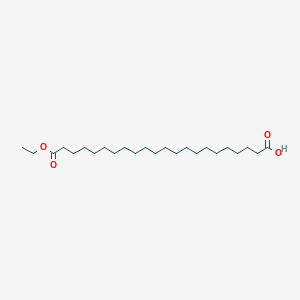
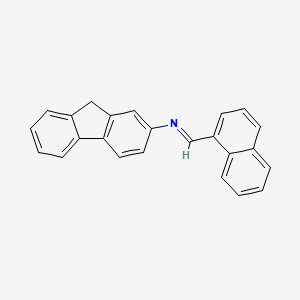
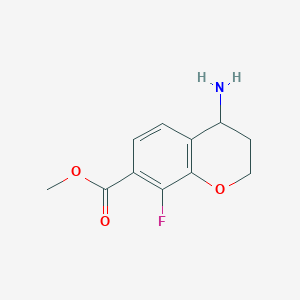

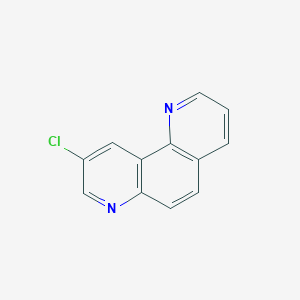

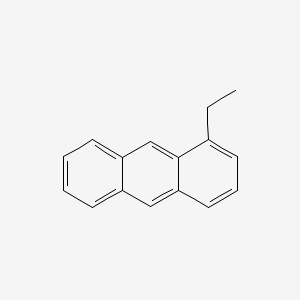
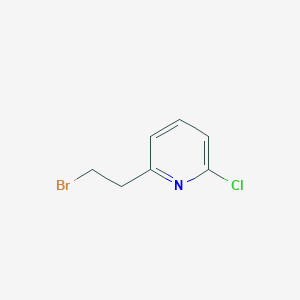
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)

